molecular formula C9H12ClNO B1443911 2-Chloro-4-(2-methylpropoxy)pyridine CAS No. 1288995-05-0

2-Chloro-4-(2-methylpropoxy)pyridine

Cat. No. B1443911
CAS RN: 1288995-05-0
M. Wt: 185.65 g/mol
InChI Key: CBSGGVWKNWDVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridine Derivatives

2-Chloro-4-(2-methylpropoxy)pyridine: is a valuable precursor in synthesizing imidazo[4,5-b]pyridine derivatives. These derivatives are of significant interest due to their wide range of biological activities. They serve as analgesics, anti-inflammatory agents, and exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . The synthesis often involves nucleophilic substitution and reduction processes, starting from commercially available halogenated nitropyridines.

Development of Antihypertensive Agents

Among the imidazo[4,5-b]pyridine derivatives, some compounds are known antagonists of angiotensin II receptors, which exhibit hypotensive activity. The synthesis of these compounds can start from 2-Chloro-4-(2-methylpropoxy)pyridine, making it an essential compound in developing new antihypertensive drugs .

Agricultural Applications

This chemical also finds applications in agriculture. It is used for treating the shoots of broad-leaved plants and in rodent control. The derivatives of imidazopyridines, synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine, contribute to these agricultural applications .

Antiviral and Antimicrobial Activities

Imidazo[4,5-b]pyridines, synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, possess antiviral and antimicrobial properties. This makes them potential candidates for developing new treatments against various viral and microbial infections .

Cytotoxic Activities

Some imidazo[4,5-b]pyridine derivatives show cytotoxic activities, which are crucial in cancer research for developing chemotherapeutic agents. The role of 2-Chloro-4-(2-methylpropoxy)pyridine as a starting material in synthesizing these compounds is indispensable .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines and their derivatives, which have applications in agrochemical and pharmaceutical industries, can be synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine as an intermediate. These compounds are integral in creating active ingredients for crop protection and various pharmaceuticals .

Safety and Hazards

The safety data sheet for pyridine indicates that it is a highly flammable liquid and vapor. It can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation .

properties

IUPAC Name

2-chloro-4-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSGGVWKNWDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-methylpropoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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